molecular formula C48H36N2O2 B15251060 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione CAS No. 915406-01-8

2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione

Cat. No.: B15251060
CAS No.: 915406-01-8
M. Wt: 672.8 g/mol
InChI Key: PLRIWNCMDXYUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione involves several steps, including the formation of the indeno[1,2-b]fluorene core and subsequent functionalization. One common synthetic route includes the following steps :

  • Formation of the Indeno[1,2-b]fluorene Core

      Reagents: n-Butyllithium (n-BuLi), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

      Conditions: The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature.

      Yield: Approximately 90%.

  • Functionalization

      Reagents: Palladium(II) acetate (Pd(OAc)2), potassium carbonate (K2CO3), n-tetrabutylammonium bromide (n-Bu4NBr), water.

      Conditions: The reaction is performed at 70°C for 2 hours.

      Yield: Greater than 98%.

  • Final Steps

      Reagents: Diphenylamine, Pd(OAc)2, t-Butyl sodium (t-BuONa), toluene.

      Conditions: The reaction is carried out under reflux for 6 hours.

      Yield: 81%.

Chemical Reactions Analysis

2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution :

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), pyridine, water.

      Conditions: Reflux for 24 hours.

      Products: Oxidized derivatives of the compound.

  • Reduction

      Reagents: Hydrazine hydrate (N2H4·H2O), potassium hydroxide (KOH), diethylene glycol.

      Conditions: Reflux for 48 hours.

      Products: Reduced derivatives of the compound.

  • Substitution

      Reagents: Bromine (Br2), ferric chloride (FeCl3), chloroform (CHCl3).

      Conditions: 0°C for 24 hours.

      Products: Substituted derivatives of the compound.

Scientific Research Applications

2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the fabrication of organic electronic devices such as OLEDs and OFETs.

Mechanism of Action

The mechanism of action of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione involves its interaction with various molecular targets and pathways . The compound’s semiconducting properties allow it to participate in electron transfer processes, making it useful in electronic devices. Its fluorescent properties enable it to be used in bioimaging applications, where it interacts with biological molecules to produce fluorescence.

Comparison with Similar Compounds

2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione can be compared with other indeno[1,2-b]fluorene derivatives :

    2,8-Diaminoindeno[1,2-b]fluorene: Known for its blue light-emitting properties.

    Indeno[1,2-b]fluorene-6,12-dione: Used as an acceptor molecule in organic electronic devices.

    Indeno[2,1-a]fluorene: Exhibits different ground state antiaromaticity compared to indeno[1,2-b]fluorene derivatives.

The uniqueness of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione lies in its combination of semiconducting and fluorescent properties, making it versatile for various applications in both scientific research and industry.

Properties

CAS No.

915406-01-8

Molecular Formula

C48H36N2O2

Molecular Weight

672.8 g/mol

IUPAC Name

2,8-bis(4-methyl-N-(4-methylphenyl)anilino)indeno[1,2-b]fluorene-6,12-dione

InChI

InChI=1S/C48H36N2O2/c1-29-5-13-33(14-6-29)49(34-15-7-30(2)8-16-34)37-21-23-39-41-27-46-42(28-45(41)47(51)43(39)25-37)40-24-22-38(26-44(40)48(46)52)50(35-17-9-31(3)10-18-35)36-19-11-32(4)12-20-36/h5-28H,1-4H3

InChI Key

PLRIWNCMDXYUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC6=C(C=C5C4=O)C7=C(C6=O)C=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.